molecular formula C8H12ClNOS B12977367 Benzenethiol, 2-amino-3-ethoxy-, hydrochloride CAS No. 89808-02-6

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride

Katalognummer: B12977367
CAS-Nummer: 89808-02-6
Molekulargewicht: 205.71 g/mol
InChI-Schlüssel: TZIUJVRNEHPRQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride is an organic compound with the molecular formula C8H12ClNOS It is a derivative of benzenethiol, featuring an amino group at the second position and an ethoxy group at the third position, with the hydrochloride salt form enhancing its solubility in water

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 2-amino-3-ethoxy-, hydrochloride typically involves the following steps:

    Nitration: The starting material, benzenethiol, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Ethoxylation: The amino group is then ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenethiol, 2-amino-3-ethoxy-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethoxy groups play a crucial role in binding to these targets, while the thiol group can form covalent bonds, leading to inhibition or activation of the target’s function. This compound can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenethiol, 2-amino-: Lacks the ethoxy group, leading to different chemical properties and reactivity.

    Benzenethiol, 3-amino-2-ethoxy-: The positions of the amino and ethoxy groups are swapped, affecting its binding affinity and reactivity.

    Benzenethiol, 2-amino-4-ethoxy-: The ethoxy group is at the fourth position, altering its steric and electronic properties.

Uniqueness

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required.

Eigenschaften

CAS-Nummer

89808-02-6

Molekularformel

C8H12ClNOS

Molekulargewicht

205.71 g/mol

IUPAC-Name

2-amino-3-ethoxybenzenethiol;hydrochloride

InChI

InChI=1S/C8H11NOS.ClH/c1-2-10-6-4-3-5-7(11)8(6)9;/h3-5,11H,2,9H2,1H3;1H

InChI-Schlüssel

TZIUJVRNEHPRQZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC=C1)S)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.